REACTION_CXSMILES
|
[OH:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([CH2:11][CH2:12][CH2:13][CH2:14][C:15]([OH:17])=[O:16])=[CH:4][C:3]=1[O:18]C.Br.[O-]S([O-])(=O)=O.[Na+].[Na+]>C(O)(=O)C>[OH:18][C:3]1[CH:4]=[C:5]([CH2:11][CH2:12][CH2:13][CH2:14][C:15]([OH:17])=[O:16])[CH:6]=[C:7]([N+:8]([O-:10])=[O:9])[C:2]=1[OH:1] |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C=C1[N+](=O)[O-])CCCCC(=O)O)OC
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 4 h
|
Duration
|
4 h
|
Type
|
WAIT
|
Details
|
to stand over night at 5° C
|
Type
|
CUSTOM
|
Details
|
The product crystallized
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with 50% acetic acid
|
Type
|
CUSTOM
|
Details
|
This product was recrystallized from ethyl acetate
|
Name
|
|
Type
|
|
Smiles
|
OC=1C=C(C=C(C1O)[N+](=O)[O-])CCCCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |